7-(2-Fluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-(2-Fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a fluorophenyl group, and a carboxylic acid functional group. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and 2-bromoacetophenone, under basic conditions to form the thieno[3,2-b]pyridine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with the thieno[3,2-b]pyridine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(2-Fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thienopyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
7-(2-Fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thienopyridines: Compounds with a similar thieno[3,2-b]pyridine core.
Fluorophenyl Derivatives: Compounds containing a fluorophenyl group.
Carboxylic Acids: Compounds with a carboxylic acid functional group.
Uniqueness
The uniqueness of 7-(2-fluorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid lies in its combination of functional groups and heterocyclic core, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14FNO3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
7-(2-fluorophenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H14FNO3S/c21-14-9-5-4-8-12(14)13-10-15(23)22-17-16(11-6-2-1-3-7-11)19(20(24)25)26-18(13)17/h1-9,13H,10H2,(H,22,23)(H,24,25) |
InChI Key |
WHLBRBOSQUMXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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